Cas no 1280986-88-0 (N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
![N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1280986-88-0x500.png)
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- AKOS034605407
- EN300-26622934
- Z815955240
- N-[2-[(4-hydroxybenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
- 1280986-88-0
- N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
-
- インチ: 1S/C18H23N3O3/c1-2-11-21-12-7-15(8-13-21)18(24)20-10-9-19-17(23)14-3-5-16(22)6-4-14/h1,3-6,15,22H,7-13H2,(H,19,23)(H,20,24)
- InChIKey: XNZAFXPEYVSLJS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(CC#C)CC1)NCCNC(C1C=CC(=CC=1)O)=O
計算された属性
- せいみつぶんしりょう: 329.17394160g/mol
- どういたいしつりょう: 329.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 81.7Ų
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622934-0.05g |
4-hydroxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)benzamide |
1280986-88-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamideに関する追加情報
Introduction to N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS No. 1280986-88-0)
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1280986-88-0, represents a fusion of several key chemical moieties that contribute to its potential therapeutic applications. The presence of a piperidine core, combined with an amide linkage and a propargyl group, suggests a molecule with diverse interactions and reactivities that make it a promising candidate for further investigation.
The molecular structure of N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide encompasses several functional groups that are of particular interest in medicinal chemistry. The 4-hydroxyphenyl moiety introduces a hydroxyl group into the aromatic ring, which can participate in hydrogen bonding and influence the compound's solubility and bioavailability. The formamide group in the structure adds another layer of reactivity, enabling potential modifications through nucleophilic addition or condensation reactions. Additionally, the propargyl group provides a site for further functionalization, such as through alkyne-based reactions, which can be exploited in drug design to enhance binding affinity or metabolic stability.
In recent years, there has been growing interest in the development of piperidine-based compounds due to their favorable pharmacokinetic properties and their ability to interact with biological targets. Piperidines are known for their role as pharmacophores in numerous drugs, including antipsychotics, antivirals, and cardiovascular agents. The specific arrangement of atoms in N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may contribute to its potential as a scaffold for novel therapeutic agents. For instance, the combination of the piperidine ring with the amide and propargyl groups could facilitate interactions with enzymes or receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The hydroxyl group on the aromatic ring can be exploited to create esters or ethers that mimic natural biomolecules or target specific cellular processes. Similarly, the propargyl group can be used to link this compound to other molecules via click chemistry reactions, such as azide-alkyne cycloadditions, which are widely used in drug discovery to rapidly assemble complex structures. These features make N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide a versatile building block for medicinal chemists seeking to develop innovative treatments.
The synthesis of this compound presents an intriguing challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in assembling the various components of this compound efficiently. The ability to synthesize N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide highlights its significance as a research tool and a potential lead compound for further drug development.
Evaluation of this compound's biological activity has been a focus of recent studies. Preliminary experiments suggest that it may exhibit properties relevant to several therapeutic areas. For example, the presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which could make it useful in treating neurological disorders. Additionally, the amide and hydroxyl groups could enable interactions with enzymes involved in metabolic pathways, making it a candidate for anti-inflammatory or anticancer therapies. While these findings are preliminary, they underscore the importance of continued research into this molecule's pharmacological profile.
The role of computational chemistry in studying N-{2-[4-hydroxyphenyl]formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is also noteworthy. Molecular modeling techniques can provide insights into how this compound might interact with biological targets at the atomic level. By simulating these interactions, researchers can predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. This approach aligns with modern drug discovery trends that emphasize efficiency and precision.
In conclusion, N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2--yn-1--)piperidine-carboxamide (CAS No.>1280986-88->0) represents a promising candidate for further pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis highlights advancements in organic chemistry techniques, while preliminary studies suggest its relevance to multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments.
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